3-aminobenzenesulfonamide derivatives literature review
3-aminobenzenesulfonamide derivatives literature review
Topic: 3-Aminobenzenesulfonamide Derivatives: Synthetic Versatility & Therapeutic Targeting Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The "Meta" Advantage
While para-aminobenzenesulfonamides (sulfanilamides) founded the era of antibacterial chemotherapy, the 3-aminobenzenesulfonamide (meta-isomer) scaffold has emerged as a critical pharmacophore in modern targeted therapy. Unlike its para-counterpart, which mimics p-aminobenzoic acid (PABA) to inhibit dihydropteroate synthase, the meta-isomer serves as a privileged structure for designing isoform-selective Carbonic Anhydrase Inhibitors (CAIs) and Kinase Inhibitors .
This guide dissects the technical utility of the 3-aminobenzenesulfonamide scaffold, focusing on the "Tail Approach" for enzyme selectivity, synthetic protocols for library generation, and quantitative structure-activity relationships (QSAR).
Structural Significance & Chemical Space
The 3-aminobenzenesulfonamide moiety consists of a zinc-binding sulfonamide group (
2.1 The Geometry of Selectivity
In metalloenzyme inhibition, particularly Carbonic Anhydrases (CAs), the geometry of the scaffold dictates isoform selectivity.
-
The Anchor: The sulfonamide nitrogen coordinates to the catalytic
ion.[1] -
The Scaffold: The benzene ring occupies the hydrophobic pocket.
-
The Tail (Meta vs. Para): Substituents at the para position exit the active site linearly. However, meta-substitution forces the "tail" (the group attached to the amine) to adopt a bent conformation. This allows interaction with specific amino acid residues (e.g., Phe131, Val135) found in the middle/outer rim of tumor-associated isoforms (CA IX/XII), avoiding the more conserved active sites of cytosolic isoforms (CA I/II).
Synthetic Pathways & Protocols
The synthesis of these derivatives typically proceeds via the reduction of 3-nitrobenzenesulfonyl chloride followed by functionalization of the resulting amine.
3.1 Core Synthesis Workflow (DOT Visualization)
Figure 1: Divergent synthesis of 3-aminobenzenesulfonamide libraries from nitro-precursors.
3.2 Detailed Protocol: Synthesis of Ureido-Sulfonamides
Context: Ureido linkers are critical for stabilizing the inhibitor-enzyme complex via hydrogen bonding.
Step 1: Sulfonamidation
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Dissolve 3-nitrobenzenesulfonyl chloride (10 mmol) in acetone (20 mL).
-
Cool to 0°C. Add 25% aqueous ammonia (20 mL) dropwise over 30 mins.
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Stir at RT for 2 hours. Acidify with HCl to precipitate 3-nitrobenzenesulfonamide.
-
Validation: Check melting point (approx. 165°C) and TLC (EtOAc/Hexane 1:1).
Step 2: Nitro Reduction
-
Suspend the nitro compound (5 mmol) in Ethanol (30 mL).
-
Add
(25 mmol) and heat to reflux for 3 hours. -
Cool, neutralize with 10% NaOH, and extract with Ethyl Acetate.
-
Evaporate solvent to yield 3-aminobenzenesulfonamide .
-
Validation:
NMR (DMSO- ) should show aniline signal ~5.5 ppm.
Step 3: Urea Formation (The Tail)
-
Dissolve 3-aminobenzenesulfonamide (1 mmol) in Acetonitrile (5 mL).
-
Add appropriate isocyanate (e.g., 4-fluorophenyl isocyanate) (1.1 mmol).
-
Stir at RT for 6–12 hours. The product often precipitates.
-
Filter and wash with cold ether.
Therapeutic Applications & Data Analysis
Carbonic Anhydrase Inhibition (Oncology)
Tumor-associated CA IX and XII are upregulated in hypoxic tumors (glioblastoma, breast cancer) to regulate pH. The 3-amino scaffold allows for the design of inhibitors that spare the physiological CA I and II.
Mechanism of Action:
The sulfonamide anchors to
Comparative Inhibition Data (Ki)
Data synthesized from recent SAR studies (e.g., Eldehna et al., Akocak et al.) comparing meta- vs. para-substitution.
| Compound Class | R-Substituent (Tail) | Target | Ki (CA IX) | Ki (CA II) | Selectivity (II/IX) |
| SLC-0111 (Ref) | 4-ureido-4-F-phenyl | CA IX | 45.0 nM | 960 nM | ~21 |
| Meta-Analog 1 | 3-ureido-4-F-phenyl | CA IX | 24.5 nM | 125 nM | ~5 |
| Enaminone 6h | 3-(2-naphthyl-enaminone) | CA IX | 0.21 nM | 354 nM | 1689 |
| Pyridinium 4a | 3-(pyridinium-salt) | CA IX | 6.4 nM | >10,000 nM | >1500 |
Key Insight: While para-substituted SLC-0111 is effective, specific meta-substituted enaminones (like 6h ) show superior selectivity indices (>1000-fold), reducing systemic side effects caused by CA II inhibition.
Kinase Inhibition (EGFR & TrkA)
Beyond CAs, this scaffold acts as a hinge-binder in kinase inhibitors.
-
EGFR Targeting: Compound 13f (3-[(4-Phenylpyrimidin-2-yl)amino]benzenesulfonamide) targets the ATP binding pocket of EGFR.
-
Potency:
nM against EGFR tyrosine kinase. -
Application: Cholangiocarcinoma (bile duct cancer). The sulfonamide group can form additional H-bonds or water-mediated bridges within the kinase back-pocket.
Assay Protocol: CA Esterase Activity
To validate the synthesized derivatives, use the standard p-nitrophenyl acetate (p-NpA) hydrolysis assay.
-
Reagents:
-
Buffer: 50 mM Tris-SO4 (pH 7.6).
-
Substrate: 3 mM p-NpA in DMSO.
-
Enzyme: Recombinant hCA IX or hCA II.
-
-
Procedure:
-
Incubate enzyme + inhibitor (various concentrations) for 15 mins at 25°C.
-
Add substrate (p-NpA).
-
Monitor absorbance at 400 nm (formation of p-nitrophenol) for 30 mins using a microplate reader.
-
-
Calculation: Determine
using non-linear regression (Log(inhibitor) vs. Response). Convert to using the Cheng-Prusoff equation.
Mechanistic Visualization
The following diagram illustrates the dual-targeting capability of the scaffold.
Figure 2: Dual mechanistic pathways: CA isoform selectivity via tail interactions and Kinase inhibition via hinge binding.
References
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Eldehna, W. M., et al. (2018). SLC-0111 enaminone analogs, 3/4-(3-aryl-3-oxopropenyl) aminobenzenesulfonamides, as novel selective subnanomolar inhibitors of the tumor-associated carbonic anhydrase isoform IX.[2] Journal of Enzyme Inhibition and Medicinal Chemistry.
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Supuran, C. T. (2017). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
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Akocak, S., et al. (2020). Pyridinium derivatives of 3-aminobenzenesulfonamide are nanomolar-potent inhibitors of tumor-expressed carbonic anhydrase isozymes CA IX and CA XII.[3] Bioorganic Chemistry.
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Tuntiyasawasdikul, S., et al. (2015). The Effect of the EGFR-Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines. Asian Pacific Journal of Cancer Prevention.
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Nocentini, A., et al. (2018). Discovery of 4-Hydroxy-3-(3-(phenylureido)benzenesulfonamides as SLC-0111 Analogues for the Treatment of Hypoxic Tumors Overexpressing Carbonic Anhydrase IX. Journal of Medicinal Chemistry.
Sources
- 1. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SLC-0111 enaminone analogs, 3/4-(3-aryl-3-oxopropenyl) aminobenzenesulfonamides, as novel selective subnanomolar inhibitors of the tumor-associated carbonic anhydrase isoform IX [iris.unilink.it]
- 3. 3-氨基苯磺酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
